Propargyl-PEG7-alcohol
Overview
Description
Propargyl-PEG7-alcohol is a compound that consists of a propargyl group attached to a polyethylene glycol (PEG) chain with seven ethylene glycol units, terminating in a hydroxyl group. This compound is known for its versatility in chemical synthesis and its applications in various fields, including chemistry, biology, medicine, and industry. The presence of the propargyl group allows for further functionalization through click chemistry, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Propargyl-PEG7-alcohol is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a propargyl group . The primary targets of this compound are molecules or biomolecules containing azide groups . The propargyl group in the compound can react with these azide groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" .
Mode of Action
The interaction of this compound with its targets involves a chemical reaction known as “click chemistry”. In this process, the propargyl group in the compound reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is catalyzed by copper .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the targets it interacts with. The formation of a triazole linkage can lead to the modification of these targets, potentially altering their function . The exact pathways affected would depend on the specific azide-bearing targets involved.
Pharmacokinetics
As a peg derivative, it is expected to have good solubility and stability, which could enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific azide-bearing targets it interacts with. By forming a stable triazole linkage with these targets, the compound could potentially alter their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper is necessary for the compound to react with azide-bearing targets . Additionally, the compound’s stability and reactivity could potentially be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
The propargyl group in Propargyl-PEG7-alcohol can interact with azide-bearing compounds or biomolecules in a copper-catalyzed azide-alkyne Click Chemistry reaction . This reaction forms a stable triazole linkage, which can be used to attach the this compound to various biomolecules .
Cellular Effects
The specific effects of this compound on cells are not well-documented in the literature. Peg derivatives are generally known to influence cell function by altering the properties of biomolecules they are attached to. For example, PEGylation can increase the stability and half-life of proteins, reduce immunogenicity, and improve solubility .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with azide-bearing compounds or biomolecules . The propargyl group in this compound reacts with azides in the presence of copper to form a stable triazole linkage .
Temporal Effects in Laboratory Settings
Peg derivatives are generally known for their stability and resistance to degradation .
Dosage Effects in Animal Models
The effects of PEG derivatives are generally dose-dependent, with higher doses leading to increased efficacy and potential for adverse effects .
Metabolic Pathways
Peg derivatives are generally resistant to metabolic degradation, which contributes to their increased stability and half-life .
Transport and Distribution
Peg derivatives are generally known to improve the solubility and distribution of biomolecules they are attached to .
Subcellular Localization
The localization of PEG derivatives can be influenced by the properties of the biomolecules they are attached to .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG7-alcohol typically involves the modification of commercially available polyethylene glycol with a propargyl group. One common method includes the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the successful attachment of the propargyl group to the polyethylene glycol chain .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG7-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The propargyl group can be reduced to form alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to deprotonate the hydroxyl group, facilitating nucleophilic attack.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted propargyl derivatives.
Scientific Research Applications
Propargyl-PEG7-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems and the development of bioconjugates for targeted therapy.
Industry: Applied in the production of polymers and materials with specific functional properties
Comparison with Similar Compounds
Propargyl-PEG4-alcohol: Similar structure but with a shorter polyethylene glycol chain.
Propargyl-PEG12-alcohol: Similar structure but with a longer polyethylene glycol chain.
Propargyl-PEG7-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: Propargyl-PEG7-alcohol is unique due to its optimal chain length, which provides a balance between solubility and functionalization potential. The presence of the hydroxyl group allows for further derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWWECGLRVWCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.